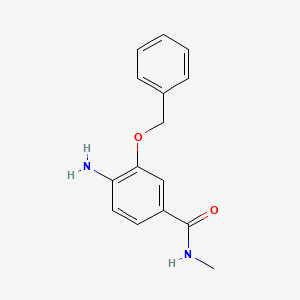

4-Amino-3-(benzyloxy)-N-methylbenzamide

CAS No.: 1216112-24-1

Cat. No.: VC3079416

Molecular Formula: C15H16N2O2

Molecular Weight: 256.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1216112-24-1 |

|---|---|

| Molecular Formula | C15H16N2O2 |

| Molecular Weight | 256.3 g/mol |

| IUPAC Name | 4-amino-N-methyl-3-phenylmethoxybenzamide |

| Standard InChI | InChI=1S/C15H16N2O2/c1-17-15(18)12-7-8-13(16)14(9-12)19-10-11-5-3-2-4-6-11/h2-9H,10,16H2,1H3,(H,17,18) |

| Standard InChI Key | CQFUZNJFBWSONG-UHFFFAOYSA-N |

| SMILES | CNC(=O)C1=CC(=C(C=C1)N)OCC2=CC=CC=C2 |

| Canonical SMILES | CNC(=O)C1=CC(=C(C=C1)N)OCC2=CC=CC=C2 |

Introduction

Chemical Structure and Properties

4-Amino-3-(benzyloxy)-N-methylbenzamide (C₁₅H₁₆N₂O₂) features a benzamide core with specific functional group substitutions. The compound contains an amino group (-NH₂) at the para position (C-4), a benzyloxy group (-OCH₂C₆H₅) at the meta position (C-3), and a methylamide group (-NHCH₃) attached to the carbonyl functionality . This arrangement of functional groups contributes to its unique chemical and biological properties.

The molecular formula of this compound is C₁₅H₁₆N₂O₂, as indicated in the available chemical data . Based on its structural components, the compound possesses both hydrophilic and hydrophobic regions, which influence its solubility characteristics and interaction with biological targets.

Physical and Chemical Properties

The physical and chemical properties of 4-Amino-3-(benzyloxy)-N-methylbenzamide are crucial for understanding its behavior in various experimental and practical contexts. While specific experimental values for certain properties may be limited in the available literature, structural analysis allows for prediction of key characteristics.

The presence of both the amino group and the methylamide functionality confers hydrogen-bonding capabilities to the molecule, while the benzyloxy group contributes to its lipophilicity. This balance of hydrophilic and lipophilic properties is significant for its potential biological activities and pharmaceutical applications.

Chemical Reactivity and Functional Group Analysis

The reactivity of 4-Amino-3-(benzyloxy)-N-methylbenzamide is largely determined by the functional groups present in its structure. Each functional group confers specific reactivity patterns that can be exploited in chemical transformations or biological interactions.

Amino Group Reactivity

The primary amino group at the para position is a nucleophilic center capable of participating in various reactions:

-

Acylation reactions with acid chlorides or anhydrides to form amide derivatives

-

Reductive amination with aldehydes or ketones to form secondary amines

-

Diazotization reactions to form diazonium salts, which can undergo further transformations

-

Nucleophilic substitution reactions, particularly with electrophilic compounds

This functional group also serves as a potential hydrogen bond donor in molecular interactions, which is significant for biological activity considerations.

Benzyloxy Group Reactivity

The benzyloxy group at the meta position introduces a protected phenol functionality that can be manipulated through various transformations:

-

Hydrogenolysis to remove the benzyl group and reveal the hydroxyl functionality

-

Participation in electrophilic aromatic substitution reactions, with the benzyloxy group serving as an ortho/para-directing group

-

Potential for oxidation of the benzylic position under specific conditions

Methylamide Functionality

The methylamide group (-CONHCH₃) exhibits reactivity typical of secondary amides:

-

Hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid

-

Reduction to form amines using strong reducing agents like lithium aluminum hydride

-

Potential for resonance stabilization, affecting the electrophilicity of the carbonyl carbon

This functionality also serves as both a hydrogen bond donor (via the N-H) and acceptor (via the C=O), contributing to the compound's ability to form supramolecular interactions.

Biological Activity and Applications

Though specific biological activity data for 4-Amino-3-(benzyloxy)-N-methylbenzamide is limited in the provided research materials, its structural features suggest potential biological relevance. Benzamide derivatives are known to exhibit various biological activities, and the specific substitution pattern in this compound may confer unique properties.

Comparison with Related Compounds

Comparing 4-Amino-3-(benzyloxy)-N-methylbenzamide with structurally similar compounds provides insights into its potential applications and biological activities. For instance, the related compound 4-Amino-3-(benzyloxy)-N,N-dimethylbenzamide has been studied for its potential as an enzyme inhibitor and in drug design applications.

The differences in substitution patterns influence properties such as lipophilicity, hydrogen bonding capabilities, and steric factors, which in turn affect biological activities and potential applications.

Analytical Characterization

Accurate characterization of 4-Amino-3-(benzyloxy)-N-methylbenzamide is essential for confirming its identity, assessing purity, and understanding its physical and chemical properties. Various analytical techniques can be employed for this purpose.

Spectroscopic Identification

Spectroscopic methods provide valuable information about the structural features of the compound:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Expected to show characteristic signals for aromatic protons, benzyloxy methylene protons, N-methyl protons, and amino protons.

-

Infrared (IR) Spectroscopy: Should display characteristic absorption bands for N-H stretching (primary amine and secondary amide), C=O stretching (amide), and aromatic C=C stretching.

-

Mass Spectrometry: Would provide molecular weight confirmation and fragmentation pattern analysis, helping to verify the structure.

Chromatographic Analysis

Chromatographic techniques are valuable for assessing the purity of 4-Amino-3-(benzyloxy)-N-methylbenzamide and monitoring reactions during its synthesis:

-

High-Performance Liquid Chromatography (HPLC): Useful for purity determination and separation from structural isomers or related compounds.

-

Thin-Layer Chromatography (TLC): Provides a rapid method for reaction monitoring and preliminary purity assessment.

-

Gas Chromatography-Mass Spectrometry (GC-MS): May be applicable for volatile derivatives of the compound, offering both separation and structural information.

Structure-Activity Relationship Considerations

Understanding the structure-activity relationships (SAR) of 4-Amino-3-(benzyloxy)-N-methylbenzamide and related compounds can provide valuable insights for drug design and development.

Key Structural Features

Several structural elements of 4-Amino-3-(benzyloxy)-N-methylbenzamide are likely to influence its biological activity:

-

The para-amino group may serve as a hydrogen bond donor and participate in electrostatic interactions with biological targets.

-

The meta-benzyloxy group introduces steric bulk and lipophilicity, potentially affecting binding affinity and membrane permeability.

-

The methylamide functionality provides both hydrogen bond donor and acceptor sites, which can be crucial for target recognition.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume